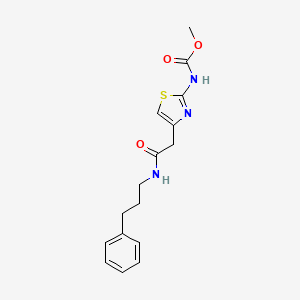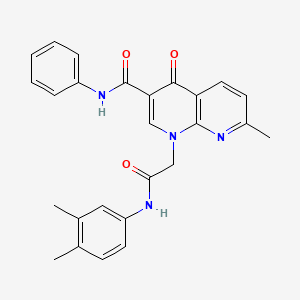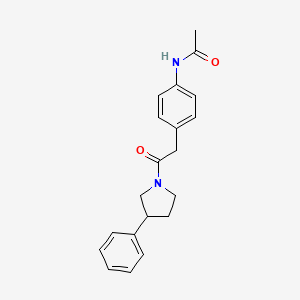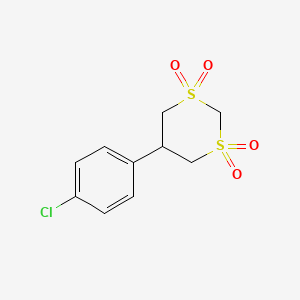
N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as 4'-IPTTP, is a synthetic compound that belongs to the class of thiophene carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
作用机制
The mechanism of action of 4'-IPTTP is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of fungal cell walls.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-IPTTP are dependent on the specific application and concentration used. In medicinal chemistry, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses and fungi. In material science, it has been shown to exhibit high charge carrier mobility and stability, which are desirable properties for electronic devices.
实验室实验的优点和局限性
One of the main advantages of using 4'-IPTTP in lab experiments is its versatility and ease of synthesis. It can be readily synthesized in large quantities and can be modified to incorporate various functional groups for specific applications. However, one of the limitations of using 4'-IPTTP is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before use in biological systems.
未来方向
There are several future directions for the research on 4'-IPTTP. In medicinal chemistry, it can be further optimized for its anticancer, antifungal, and antiviral activities by modifying its chemical structure and evaluating its toxicity and pharmacokinetics. In material science, it can be used as a building block for the synthesis of more complex organic semiconductors with improved properties. In addition, its optical properties can be further explored for bioimaging and sensing applications. Overall, the versatile nature of 4'-IPTTP makes it a promising candidate for further research and development in various fields.
合成方法
The synthesis of 4'-IPTTP involves the reaction of 4-isopropylacetophenone, 1H-pyrrole-1-carboxaldehyde, and 4-phenylthiophene-2-carboxylic acid in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The purity and yield of 4'-IPTTP can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
科学研究应用
4'-IPTTP has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antiviral activities. In material science, it has been used as a building block for the synthesis of organic semiconductors, which can be utilized in the fabrication of electronic devices, such as solar cells and transistors. In addition, 4'-IPTTP has been investigated for its optical properties, such as fluorescence and phosphorescence, which make it a promising candidate for bioimaging and sensing applications.
属性
IUPAC Name |
4-phenyl-N-(4-propan-2-ylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-17(2)18-10-12-20(13-11-18)25-24(27)23-22(26-14-6-7-15-26)21(16-28-23)19-8-4-3-5-9-19/h3-17H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXEUHFLLUGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)

![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)


![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)
![2-[(2-Fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)





![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2934368.png)